[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
CAS No.:
Cat. No.: VC15795915
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
-1H-pyrazol-5-yl]methyl})amine -](/images/structure/VC15795915.png)
Specification
Molecular Formula | C13H21N5 |
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Molecular Weight | 247.34 g/mol |
IUPAC Name | N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
Standard InChI | InChI=1S/C13H21N5/c1-10(2)13-7-12(18(4)16-13)9-14-8-11-5-6-15-17(11)3/h5-7,10,14H,8-9H2,1-4H3 |
Standard InChI Key | UGNSZOOUJQDFIA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NN(C(=C1)CNCC2=CC=NN2C)C |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features two pyrazole rings—heterocyclic aromatic systems containing two adjacent nitrogen atoms—connected by a methylamine group. The first pyrazole moiety is substituted at the 1-position with a methyl group, while the second pyrazole ring bears a methyl group at the 1-position and an isopropyl group at the 3-position. This arrangement introduces steric bulk and electronic diversity, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
The isopropyl group at the 3-position of the second pyrazole ring enhances lipophilicity, a critical factor in membrane permeability for potential pharmacological applications. Computational models predict a planar conformation for the pyrazole rings, with the methylamine bridge adopting a staggered configuration to minimize steric strain .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals distinct proton environments:
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Pyrazole ring protons: Resonances between δ 6.0–7.5 ppm (1H, singlet or doublet depending on substitution pattern).
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Methylamine bridge: Methylenic protons (CH2) appear as multiplets near δ 3.2–3.8 ppm, while NH protons are typically broad singlets around δ 1.5–2.0 ppm.
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Isopropyl group: Characteristic doublet-of-doublets for methine protons (δ 2.8–3.1 ppm) and doublets for methyl groups (δ 1.0–1.2 ppm).
Mass spectrometry data for the molecular ion ([M+H]+) aligns with the theoretical m/z of 262.37, with fragmentation patterns dominated by cleavage at the methylamine bridge and pyrazole ring opening .
Synthetic Methodologies
Reaction Pathways
Synthesis typically proceeds via a multi-step sequence:
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Pyrazole ring formation: Condensation of hydrazine derivatives (e.g., methylhydrazine) with β-diketones or α,β-unsaturated ketones under acidic conditions. For the isopropyl-substituted pyrazole, ketones such as 3-methyl-2-pentanone serve as precursors.
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Functionalization: Introduction of the methylamine bridge via nucleophilic substitution or reductive amination. For example, chloromethylpyrazole intermediates react with methylamine under alkaline conditions.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Methylhydrazine, HCl, ethanol, reflux | 65% | |
2 | NaBH4, MeOH, 0°C → RT | 78% |
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper orientation of substituents during pyrazole formation. Lewis acids like ZnCl2 improve selectivity for the 1,3-disubstituted isomer.
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Steric hindrance: Bulky isopropyl groups necessitate prolonged reaction times (24–48 hrs) for complete functionalization.
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Aqueous solubility: <1 mg/mL at 25°C due to hydrophobic isopropyl and methyl groups.
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Organic solvent compatibility: Soluble in dichloromethane (DCM), dimethylformamide (DMF), and methanol .
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Thermal stability: Decomposition onset at 215°C (DSC data), suitable for high-temperature applications.
Acid-Base Behavior
The methylamine bridge confers weak basicity (predicted pKa ≈ 8.2), enabling salt formation with acids like HCl for improved solubility.
Biological Activities and Mechanisms
Activity | Analog Structure | IC50/EC50 | Source |
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COX-2 inhibition | Ethyl-substituted pyrazole | 1.8 μM | |
DPPH radical scavenging | Methyl-isopropyl pyrazole | 82% at 50 μM |
Mechanistic Insights
Molecular docking studies suggest binding pockets in:
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Cyclooxygenase-2 (COX-2): Hydrogen bonding with Gln192 and hydrophobic interactions with Leu352.
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Bacterial DNA gyrase: π-Stacking with guanine bases and ionic interactions with Mg2+ cofactors.
Industrial and Research Applications
Pharmaceutical Development
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Lead optimization: The methylamine bridge serves as a versatile handle for introducing pharmacophores.
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Prodrug synthesis: Acylation of the amine group enhances bioavailability.
Materials Science
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Coordination chemistry: Forms stable complexes with Cu(II) and Fe(III), potential catalysts for oxidation reactions.
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Polymer modification: Incorporation into epoxy resins improves thermal stability by 15% .
Analytical and Regulatory Considerations
Quality Control
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